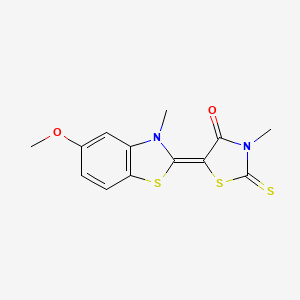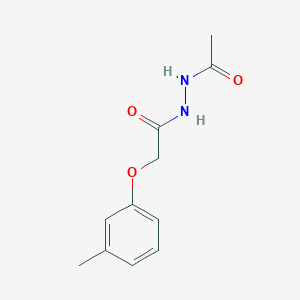![molecular formula C21H17BrClN3 B11689252 4-(4-Bromophenyl)-1-(2-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B11689252.png)
4-(4-Bromophenyl)-1-(2-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)-1-(2-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene is a complex organic compound characterized by its unique triazacyclopenta[cd]azulene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-(2-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene typically involves multi-step organic reactions. One common approach is the Ullmann reaction, which involves the coupling of 4-bromophenyl and 2-chlorophenyl groups under specific conditions. The reaction conditions often include the use of a copper catalyst and a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the Ullmann reaction or similar coupling reactions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromophenyl)-1-(2-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl and chlorophenyl positions, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully hydrogenated compound.
Applications De Recherche Scientifique
4-(4-Bromophenyl)-1-(2-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: May be used in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenyl)-1-(2-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenyl 4-bromobenzoate: Shares the bromophenyl group but differs in overall structure and properties.
4-Bromo-2-chlorophenyl isocyanate: Contains similar functional groups but has a different core structure.
Uniqueness
4-(4-Bromophenyl)-1-(2-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene is unique due to its triazacyclopenta[cd]azulene core, which imparts specific electronic and steric properties that are not present in simpler analogs. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C21H17BrClN3 |
|---|---|
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
6-(4-bromophenyl)-2-(2-chlorophenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene |
InChI |
InChI=1S/C21H17BrClN3/c22-15-10-8-14(9-11-15)18-13-26-21-16(18)5-3-4-12-25(21)20(24-26)17-6-1-2-7-19(17)23/h1-2,6-11,13H,3-5,12H2 |
Clé InChI |
AIOIBBGQBHXENE-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2C3=C(C1)C(=CN3N=C2C4=CC=CC=C4Cl)C5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chloro-3-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11689170.png)
![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-hydroxy-4-iodobenzohydrazide](/img/structure/B11689184.png)
![3-methyl-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11689192.png)
![N'-[2-(4-chlorophenoxy)acetyl]-3-phenoxypropanehydrazide](/img/structure/B11689197.png)
![N'-[(Z)-(4-tert-butylphenyl)methylidene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B11689198.png)
![methyl 4-[(E)-(3-{[(3,4-dichlorophenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11689203.png)

![N'-[(E)-(3-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11689213.png)

![4-(1-Methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzonitrile (non-preferred name)](/img/structure/B11689230.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11689233.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B11689237.png)
![N-{2,2,2-trichloro-1-[(2-methyl-4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11689257.png)
![N-(4-iodophenyl)-6-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11689264.png)
